molecular formula C23H35NO5 B156894 Bencyclane fumarate CAS No. 14286-84-1

Bencyclane fumarate

Cat. No. B156894
CAS RN: 14286-84-1
M. Wt: 405.5 g/mol
InChI Key: LSTKNZAMFRGXCG-WLHGVMLRSA-N
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Description

Bencyclane fumarate is a vasodilator agent found to be effective in a variety of peripheral circulation disorders . It has various other potentially useful pharmacological effects . Its mechanism may involve block of calcium channels .


Synthesis Analysis

The synthesis of Bencyclane involves the Grignard addition of benzylmagnesium bromide to suberone, which gives 1-benzylcycloheptanol . This is followed by a Williamson ether synthesis with 3-dimethylaminopropylchloride, which completes the synthesis of Bencyclane .


Molecular Structure Analysis

The molecular formula of Bencyclane fumarate is C23H35NO5 . The average weight is 405.535 and the monoisotopic weight is 405.251523231 . The IUPAC name is (2E)-but-2-enedioic acid; {3- [ (1-benzylcycloheptyl)oxy]propyl}dimethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bencyclane fumarate include its molecular structure and weight, which have been mentioned above . More specific physical properties like solubility, boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Mitochondrial Function and Liver Protection

Research has shown that Bencyclane fumarate influences mitochondrial respiratory parameters and exhibits antioxidant effects. A study demonstrated its ability to modulate the mitochondrial function in rat liver, especially after hypothermic storage and normothermic reperfusion. This indicates potential protective effects on liver tissue during and after storage, which can be crucial in medical procedures involving organ transplants or preservation (Sosimchyk et al., 2010).

Intestinal Ischemia-Reperfusion Injury

Bencyclane fumarate has been researched for its protective effects against ischemia-reperfusion injury in the intestine. The drug, known for its vasodilating properties and role as a Ca2+ channel blocker, was found to potentially reduce tissue damage caused by oxygen radicals during post-ischemic intestinal tissue damage. This could have implications for treatments in conditions involving intestinal ischemia (Barut et al., 2008).

Peripheral Occlusive Arterial Disease

A study focused on comparing the effects of daily walks and treadmill exercises in patients with claudication due to peripheral occlusive arterial disease. The research also examined the influence of Bencyclane fumarate on these patients. Results indicated that Bencyclane fumarate, combined with treadmill exercise, significantly improved claudication distance and had beneficial effects on patients with this condition (Cencora, 2004).

properties

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTKNZAMFRGXCG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencyclane fumarate

CAS RN

14286-84-1
Record name 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14286-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bencyclane fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENCYCLANE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
K Fujioka, Y Kurosaki, S SATO, T Noguchi… - Chemical and …, 1983 - jstage.jst.go.jp
Complexes of bencyclane fumarate (Ben) with cyclodextrins (CDs) were newly prepared and their characteristics were studied from a pharmaceutical viewpoint. The results of …
Number of citations: 27 www.jstage.jst.go.jp
I Barut, OR Tarhan, N Kapucuoglu… - ANZ Journal of …, 2008 - Wiley Online Library
… We have investigated the protective effect of bencyclane fumarate, a vasodilating Ca 2+ … 16), and BF-treated group (pretreatment 5 mg/kg bencyclane fumarate + IR, n = 16). A marker for …
Number of citations: 7 onlinelibrary.wiley.com
K KIGASAWA, H SHIMIZU, S HAYASHIDA… - Chemical and …, 1981 - jstage.jst.go.jp
Bencyclane fumarate (I) was decomposed in aqueous buffer solution from pH 1.2 to 6.3 in order to examine its stability and mechanism of hydrolysis. It was found that I was hydrolyzed …
Number of citations: 3 www.jstage.jst.go.jp
A Cencora - Acta Angiologica, 2004 - journals.viamedica.pl
… Bencyclane fumarate and treadmill exercise. A 24% improvement was observed in those treated with Bencyclane fumarate … exercise and those taking Bencyclane fumarate is statistically …
Number of citations: 5 journals.viamedica.pl
気賀沢和雄, 清水弘明, 林田滋, 藤野光代 - … and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
Bencyclane fumarate (I) was decomposed in aqueous buffer solution from pH 1.2 to 6.3 in order to examine its stability and mechanism of hydrolysis. It was found that I was hydrolyzed …
Number of citations: 2 jlc.jst.go.jp
K KIGASAWA, H SHIMIZU, S HAYASHIDA - jlc.jst.go.jp
… Bencyclane fumarate (I) was decomposed in aqueous buffer solution from pH 1.2 to 6.3 in order to examine its stability and mechanism of hydrolysis. It was found that I was hydrolyzed …
Number of citations: 0 jlc.jst.go.jp
IA Sosimchyk, DV Cherkashina… - … of Cryobiology and …, 2010 - journal.cryo.org.ua
… The influence of bencyclane fumarate on mitochondria respiratory parameters, peroxidation … Key words: bencyclane fumarate, liver hypothermic storage, normothermic reperfusion, …
Number of citations: 4 journal.cryo.org.ua
K Kimura, A Nagata, H Miyawaki - Xenobiotica, 1979 - Taylor & Francis
… Male Sprague-Dawley rats weighing 190 to 270 g were starved overnight and were dosed orally with bencyclane fumarate (500 mg/kg) suspended in a 0.5% soln. of sodium …
Number of citations: 7 www.tandfonline.com
ZENI MOHRI, T YASUDA, K KAWAHARA… - Journal of …, 1985 - jstage.jst.go.jp
… with bencyclane fumarate were analyzed by both of the … bencyclane fumarate. Intra- and inter-assay variability of the procedure was tested by repetitive analysis of bencyclane fumarate, …
Number of citations: 3 www.jstage.jst.go.jp
S Al-Behaisi, I Antal, G Morovján, J Szúnyog… - European journal of …, 2002 - Elsevier
… Internal standard (5 μg bencyclane fumarate in 50 μl volume) was added. The mixture was extracted with 2 ml (1:9, v/v) ethylacetate–hexane solvent mixture for 30 s by vortexing. The …
Number of citations: 24 www.sciencedirect.com

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